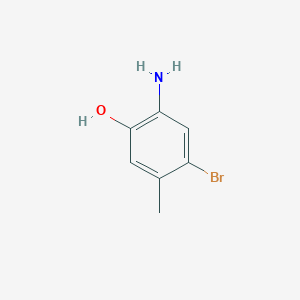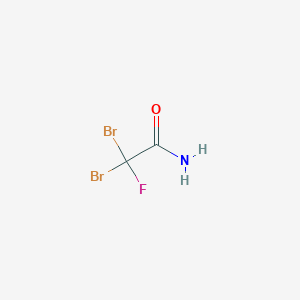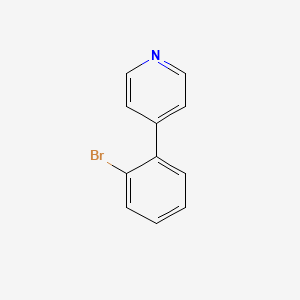
3-(2-Furyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A paper titled “Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis” discusses the synthesis of 3-(2-furyl)acrylic acid and its derivatives . The process involves starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Chemical Reactions Analysis
The aforementioned paper also discusses various chemical reactions involving 3-(2-furyl)acrylic acid . These include esterification using MeSO3H/SiO2 as a heterogeneous acid catalyst, and base-catalyzed transesterification reaction using dimethyl carbonate .科学的研究の応用
Antimicrobial Activity
The compound has been found to demonstrate good antimicrobial activity. Specifically, it has been shown to suppress the growth of yeast-like fungi Candida albicans . Apart from that, these compounds also suppress Escherichia coli and Staphylococcus aureus .
Synthesis of Derivatives
The compound is used in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . This is achieved through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
Antifungal Activity
In addition to its antimicrobial properties, the compound has also been found to have antifungal properties. It has been shown to inhibit the growth of Candida albicans at a concentration of 64 µg/mL .
Enzyme Inhibition
Low doses of the compound have been found to show a dose-dependent inhibition of monophenolase . This suggests potential applications in the field of enzymology.
Medicinal Chemistry
Furan derivatives, including this compound, have taken on a special position in the realm of medicinal chemistry . They have been employed as medicines in a number of distinct disease areas .
Antibacterial Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . This includes antibacterial activity against both gram-positive and gram-negative bacteria .
将来の方向性
作用機序
Target of Action
Similar compounds have been studied for their potential effects on various cellular targets
Mode of Action
It’s known that furan derivatives can interact with various cellular components, potentially leading to changes in cell function . The specific interactions of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde with its targets remain to be elucidated.
Biochemical Pathways
Furan derivatives are known to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
Result of Action
Similar compounds have shown potential cytotoxic effects against certain cancer cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity
特性
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWLQMYOBOOAFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605440 |
Source


|
| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61619-81-6 |
Source


|
| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research paper mentions "chitosan Schiff bases". What is the relevance of 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde in this context?
A1: While the specific synthesis procedure for the chitosan Schiff bases isn't detailed in the abstract, it's highly likely that 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde acts as a key building block. Schiff bases are formed by the reaction of an aldehyde with a primary amine. Chitosan, a natural polymer derived from chitin, possesses primary amine groups. Therefore, 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde, being an aldehyde, can react with these amine groups on chitosan to form a Schiff base []. This modification with a furan-pyrazole moiety could introduce new properties to the chitosan, potentially enhancing its biological activity or facilitating the complexation with silver nanoparticles (AgNPs) as described in the paper's title.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
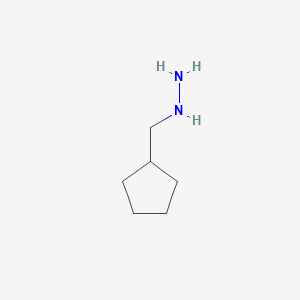
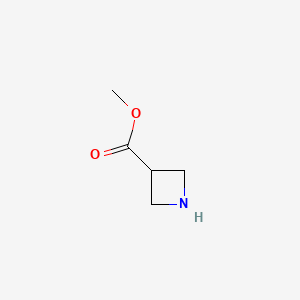




![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)

